IC50 Comparison: Potency of 6-Hydroxymethyl Exemestane vs. Parent Exemestane
6-Hydroxymethyl exemestane (the unlabeled parent of the -d3 compound) is a significantly weaker aromatase inhibitor than exemestane itself. This differentiates its primary role as a metabolite marker rather than an active pharmacological agent. The deuterated analog inherits this structural and pharmacological profile, making it a suitable internal standard for the metabolite but not a substitute for the parent drug in functional assays. [1]
| Evidence Dimension | Aromatase Inhibition (IC50) |
|---|---|
| Target Compound Data | 2,300 nM (for 6-hydroxymethyl exemestane, compound 7) |
| Comparator Or Baseline | 27 nM (exemestane) |
| Quantified Difference | 85-fold less potent (exemestane is 85x more potent) |
| Conditions | In vitro human placental aromatase inhibition assay |
Why This Matters
This confirms that the compound's value lies in its role as a metabolite for analytical tracking, not as a potent active pharmaceutical ingredient, preventing procurement errors where a user might mistakenly order it as a research tool for primary aromatase inhibition studies.
- [1] Buzzetti, F., Di Salle, E., Longo, A., Briatico, G. Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione). Steroids, 1993, 58(11), 527-532. View Source
